Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-
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Overview
Description
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is a complex organic compound that features both a benzenesulfonyl chloride group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the pyrrole ring.
Polymerization: The compound can undergo polymerization and copolymerization with various unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for aza-Michael reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions include sulfonamide derivatives and various polymeric materials, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial, anti-inflammatory, and antitumor agents.
Materials Science: Due to its ability to undergo polymerization, the compound is used in the synthesis of advanced materials with unique properties.
Biological Research: The compound’s derivatives are studied for their selective inhibitory activity against various proteins, including enzymes involved in intracellular signaling.
Mechanism of Action
The mechanism of action of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in its antibacterial and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is unique due to the presence of both a sulfonyl chloride group and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
CAS No. |
152903-99-6 |
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Molecular Formula |
C11H8ClNO5S |
Molecular Weight |
301.70 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO5S/c1-18-9-3-2-7(19(12,16)17)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3 |
InChI Key |
JYSICLHVFJEFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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